(+)-Mellein
Overview
Description
(+)-Mellein is a naturally occurring compound classified as a dihydroisocoumarin. It is found in various plants and fungi, where it often plays a role in defense mechanisms against pathogens. The compound has garnered interest due to its diverse biological activities, including antimicrobial, antifungal, and phytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mellein can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the dihydroisocoumarin core.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants or fungi, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (+)-Mellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dihydroisocoumarins.
Scientific Research Applications
(+)-Mellein has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic uses, including antifungal and antibacterial treatments.
Industry: this compound is used in the development of natural pesticides and herbicides due to its phytotoxic properties.
Mechanism of Action
The mechanism of action of (+)-Mellein involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In plants, it interferes with the growth and development of competing species, thereby acting as a natural herbicide. The exact molecular pathways involved are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
(+)-Mellein is unique among dihydroisocoumarins due to its specific biological activities and natural occurrence. Similar compounds include:
(-)-Mellein: The enantiomer of this compound, which may have different biological activities.
Scopoletin: Another naturally occurring coumarin with similar antimicrobial properties.
Aesculetin: A related compound with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific interactions with biological systems and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448358 | |
Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62623-84-1 | |
Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Mellein has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. [, , , , ]
A: Yes, this compound has been characterized using various spectroscopic techniques including 1D- and 2D-NMR experiments, HR-EI-MS, and electronic circular dichroism (ECD). [, , , , ]
A: this compound is primarily produced by fungi, particularly those belonging to the genus Aspergillus. Some examples include Aspergillus ochraceus, Aspergillus melleus, Diplodia fraxini, Hymenoscyphus epiphyllus, and Lasiodiplodia theobromae. [, , , , ] It has also been found in plants like Stevia lucida and Solidago canadensis. [, ]
A: Studies using labelled acetate precursors ([1,2-13C2]-, [2-13C, 2-2H3]- and [2H3]-acetate) have provided insights into the biosynthetic pathway of this compound. The results suggest a model involving partially reduced polyketone intermediates leading to the formation of this compound. [, ]
A: Research on the fungus Curvularia lunata suggests that the polyketide synthase gene Clpks18 plays a role in this compound production. Deletion of this gene reduced this compound levels and impacted the fungus's virulence. []
ANone: this compound has demonstrated various biological activities, including:
- Antimicrobial activity: Studies have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae. []
- Antifungal activity: this compound exhibits antifungal effects, though the specific mechanisms remain to be fully elucidated. [, ]
- Phytotoxicity: It can cause necrotic lesions in plants, particularly in ash leaves. [] The phytotoxic effects of this compound and its derivatives have been observed in apple cultivars and other plant species. [, ]
- Cytotoxicity: Some studies suggest potential cytotoxic effects against various human cancer cell lines. [, ]
ANone: The specific mechanism of action for the antimicrobial activity of this compound is not fully understood and requires further investigation.
A: While limited information is available on the specific SAR of this compound, studies have explored the synthesis and biological activity of various dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines. These modifications aimed to improve anticancer activity. [] Further research is needed to establish a comprehensive understanding of the SAR and how structural modifications influence its different biological activities.
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